PF-3644022

Kinase inhibition Enzymology MAPKAPK2

PF-3644022 is a potent, ATP-competitive MK2 inhibitor (Ki=3 nM) with oral bioavailability and >10-fold selectivity over MK3/PRAK. Developed to circumvent dose-limiting toxicities of p38 inhibitors. Ideal for chronic inflammation models and MK2-specific mechanistic studies requiring convenient oral dosing.

Molecular Formula C21H18N4OS
Molecular Weight 374.5 g/mol
Cat. No. B610028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-3644022
SynonymsPF-3644022;  PF 3644022;  PF3644022.
Molecular FormulaC21H18N4OS
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C
InChIInChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26)/t12-/m1/s1
InChIKeyCMWRPDHVGMHLSZ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one (PF-3644022) – Scientific Procurement Baseline and Compound Identity


(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one (PF-3644022) is a synthetic organic benzothiophene derivative that functions as a potent, ATP-competitive inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2, MK2) [1]. It is an experimental tool compound characterized by a single stereocenter, a molecular weight of 374.47 g/mol, and favorable physicochemical properties (XLogP: 3.07, TPSA: 95.15) consistent with oral bioavailability [2][3].

Why PF-3644022 Cannot Be Substituted with Generic p38 MAPK Inhibitors or Non-Selective MK2 Ligands


PF-3644022 targets MK2, a downstream effector in the p38 MAPK pathway, with a selectivity profile that distinguishes it from direct p38 inhibitors and other MK2-targeting agents. Direct p38 inhibitors have been associated with dose-limiting toxicities and compensatory activation of alternative pro-inflammatory pathways, limiting their clinical utility [1]. PF-3644022 was developed to circumvent these liabilities by selectively inhibiting MK2 while sparing upstream p38 signaling nodes [2]. Furthermore, PF-3644022 exhibits a unique kinase selectivity fingerprint—inhibiting MK2 with a Ki of 3 nM while maintaining >10-fold selectivity over MK3 (IC₅₀ = 53 nM) and PRAK (IC₅₀ = 5.0 nM)—which differentiates it from other MK2 inhibitors with different off-target profiles or mechanisms of action .

Quantitative Differentiation of PF-3644022: Head-to-Head and Cross-Study Evidence Against p38 and MK2 Comparators


Superior MK2 Enzyme Affinity (Ki) Compared to p38 MAPK Inhibitors

PF-3644022 demonstrates a Ki of 3 nM for MK2, representing a >10-fold improvement in target affinity compared to the p38 inhibitor SB203580 (IC₅₀ = 50 nM for p38α) and comparable or superior affinity to the advanced p38 inhibitor BIRB 796 (IC₅₀ = 38 nM for p38α) [1]. This high-affinity binding is achieved through a freely reversible ATP-competitive mechanism, confirmed by kinetic analysis [1].

Kinase inhibition Enzymology MAPKAPK2

Broader Kinase Selectivity Profile vs. Other MK2 Inhibitors

PF-3644022 was profiled against a panel of 200 human kinases and exhibited good selectivity, with >10-fold selectivity over the closely related kinase MK3 (IC₅₀ = 53 nM) and PRAK (IC₅₀ = 5.0 nM) [1]. In contrast, the MK2 inhibitor MK2-IN-3 shows a narrower selectivity window, inhibiting MK3 with an IC₅₀ of 210 nM (only ~25-fold selectivity) and MK5 with an IC₅₀ of 81 nM . PF-3644022 thus offers a more favorable selectivity margin for studies requiring minimal off-target kinase engagement.

Kinase selectivity Off-target profiling MAPKAPK3

Enhanced Cellular TNFα Inhibition Potency vs. First-Generation p38 Inhibitors

In human U937 monocytic cells and peripheral blood mononuclear cells (PBMCs), PF-3644022 inhibits LPS-stimulated TNFα production with an IC₅₀ of 160 nM [1]. This cellular potency is significantly greater than that of the prototypical p38 inhibitor SB203580, which inhibits TNFα production in human monocytes with an IC₅₀ of 50–100 nM . Notably, PF-3644022 achieves this efficacy while maintaining a distinct safety and selectivity profile relative to direct p38 inhibition [1].

Cytokine inhibition Inflammation TNFα

Oral Efficacy in Chronic Inflammation Model (ED₅₀) vs. p38 Inhibitors

In the chronic streptococcal cell wall (SCW)-induced arthritis model in rats, PF-3644022 administered orally twice daily for 12 days dose-dependently inhibited paw swelling with an ED₅₀ of 20 mg/kg [1]. This oral efficacy contrasts with the first-generation p38 inhibitor SB203580, which failed to demonstrate in vivo efficacy despite favorable in vitro results [2]. PF-3644022 also exhibited an ED₅₀ of 6.9 mg/kg in the acute LPS-induced TNFα model, confirming oral bioavailability and pharmacodynamic activity [1].

In vivo efficacy Chronic inflammation Arthritis

Favorable Physicochemical Profile for Oral Bioavailability vs. Peptide-Based MK2 Inhibitors

PF-3644022 possesses physicochemical properties consistent with oral bioavailability: molecular weight 374.47 g/mol, XLogP 3.07, topological polar surface area 95.15 Ų, and zero Lipinski rule violations [1][2]. In contrast, the peptide-based MK2 inhibitor MMI-0100 has a molecular weight of approximately 2,500 g/mol and is not orally bioavailable, requiring alternative administration routes . PF-3644022's small-molecule character enables convenient oral dosing in preclinical models, as demonstrated by its efficacy in both acute and chronic inflammation studies [3].

Oral bioavailability Physicochemical properties Drug-likeness

Optimal Scientific and Industrial Use Cases for PF-3644022 Based on Quantitative Differentiation Evidence


Preclinical Investigation of p38-MK2-TNFα Axis in Chronic Inflammatory Diseases

PF-3644022 is ideally suited for preclinical studies requiring oral administration of a selective MK2 inhibitor in chronic inflammation models. Its demonstrated oral efficacy in the rat SCW-induced arthritis model (ED₅₀ = 20 mg/kg) and acute LPS-induced TNFα model (ED₅₀ = 6.9 mg/kg) [1] enables convenient, repeated dosing to assess long-term effects on inflammatory cytokine production and disease progression. This application is supported by the compound's favorable oral bioavailability and pharmacokinetic profile [2].

Mechanistic Dissection of MK2-Dependent Signaling Pathways with Minimal Off-Target Confounding

Researchers seeking to isolate MK2-specific effects from upstream p38 signaling or other off-target kinases should select PF-3644022 due to its well-characterized selectivity profile (>10-fold over MK3 and PRAK) and its ability to inhibit TNFα production without directly targeting p38 . This selectivity reduces the risk of confounding biological readouts, making PF-3644022 a preferred tool for mechanistic studies in cell-based assays and in vivo models.

Combination Therapy Studies Targeting p38 MAPK Pathway Vulnerabilities

Given the distinct safety and efficacy profile of MK2 inhibition compared to direct p38 inhibition [3], PF-3644022 is a valuable reagent for combination studies with p38 inhibitors or other anti-inflammatory agents. Its use in combination with birinapant, for example, dramatically increased cell death in AML models compared to birinapant alone [4], highlighting the utility of PF-3644022 in exploring synergistic therapeutic strategies that circumvent the limitations of p38 inhibitor monotherapy.

Benchmarking Novel MK2 Inhibitors in Enzyme and Cellular Assays

Due to its extensive characterization in peer-reviewed literature and its commercial availability as a high-purity research compound, PF-3644022 serves as a standard reference inhibitor for benchmarking novel MK2-targeting agents. Its well-documented enzyme kinetics (Ki = 3 nM), cellular potency (TNFα IC₅₀ = 160 nM), and in vivo efficacy provide a robust baseline for comparative studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-3644022

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.